molecular formula C5H7ClO4 B13984654 Methyl 2-((chlorocarbonyl)oxy)propanoate

Methyl 2-((chlorocarbonyl)oxy)propanoate

Cat. No.: B13984654
M. Wt: 166.56 g/mol
InChI Key: MKPINVGFDFGYRU-UHFFFAOYSA-N
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Description

Methyl 2-((chlorocarbonyl)oxy)propanoate is an organic compound characterized by an ester functional group and a reactive chlorocarbonyloxy moiety. Its structure combines a methyl ester (R-COOCH₃) with a chlorinated carbonyl group (Cl-CO-O-) attached to the second carbon of the propanoate backbone. This dual functionality renders the compound highly reactive, particularly in acylating reactions, where it can transfer the chlorocarbonyl group to nucleophiles.

Applications likely include its use as an intermediate in pharmaceuticals, agrochemicals, or polymer chemistry, where its reactivity facilitates the introduction of acyl groups.

The compound’s hazards are inferred from structurally related substances. Chlorocarbonyl-containing compounds are typically corrosive, moisture-sensitive, and may release toxic gases (e.g., HCl) upon hydrolysis. Handling requires stringent precautions, including inert atmospheres, dry conditions, and personal protective equipment (PPE) such as gloves, goggles, and ventilation .

Properties

Molecular Formula

C5H7ClO4

Molecular Weight

166.56 g/mol

IUPAC Name

methyl 2-carbonochloridoyloxypropanoate

InChI

InChI=1S/C5H7ClO4/c1-3(4(7)9-2)10-5(6)8/h3H,1-2H3

InChI Key

MKPINVGFDFGYRU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC(=O)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of methyl 2-((chlorocarbonyl)oxy)propanoate involves nucleophilic substitution reactions. The chlorocarbonyl group is susceptible to attack by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Methyl 2-((chlorocarbonyl)oxy)propanoate and structurally or functionally analogous compounds.

Compound Name Key Functional Groups Reactivity Applications Hazards Handling Precautions
This compound Ester, chlorocarbonyloxy High (acylating agent; hydrolyzes to release HCl) Organic synthesis, intermediates Corrosive, toxic fumes, moisture-sensitive Dry conditions, PPE (gloves, goggles), local exhaust ventilation
Isobutyryl Chloride (CAS 79-30-1) Acid chloride Extreme (violent hydrolysis; strong acylating agent) Acylation reactions, pharmaceuticals Lachrymator, corrosive, releases HCl Air-tight containers, moisture avoidance, full-face respirators
Methyl 2-Cyanoacrylate Ester, cyano Moderate (polymerizes with moisture; adhesive properties) Adhesives, medical glues Skin/eye irritant, exothermic polymerization Gloves, indirect-vent goggles, avoid skin contact
2-(4-Chloro-2-methylphenoxy)propionic acid Phenoxy, carboxylic acid Low (herbicidal activity; slow degradation) Herbicides, plant growth regulation Reproductive toxin, environmental persistence Enclosed processes, general ventilation
Chloroacetone (synonyms in ) Ketone, chloro Moderate (alkylating agent; volatile) Chemical synthesis, tear gas Severe irritant, lachrymator, flammable Fume hoods, flame-resistant clothing, respiratory protection

Key Analysis:

Reactivity and Functional Groups this compound’s chlorocarbonyloxy group makes it more reactive than simple esters (e.g., methyl cyanoacrylate) but less volatile than smaller acid chlorides like isobutyryl chloride. Its ester group may stabilize the molecule slightly, reducing immediate hydrolysis compared to pure acid chlorides . Isobutyryl chloride exhibits extreme reactivity due to its unhindered acid chloride group, reacting violently with water. In contrast, the target compound’s ester linkage may slow hydrolysis, though it remains hazardous .

Applications Unlike 2-(4-chloro-2-methylphenoxy)propionic acid (a herbicidal phenoxy acid), this compound is tailored for synthetic chemistry. Its reactivity aligns with applications in controlled acylations rather than biological activity .

Compared to chloroacetone (a lachrymator), the target compound’s hazards stem from hydrolysis products (HCl) rather than direct volatility .

Safety Protocols Similar to methyl cyanoacrylate, PPE such as gloves and goggles are critical, but additional measures like inert atmospheres are necessary to counter moisture sensitivity, as seen with acid chlorides .

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